An In-depth Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Synthesis and Scientific Context
An In-depth Guide to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate: Synthesis and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative. Below, we delve into its synthesis, offering detailed experimental protocols, and explore its context within the broader landscape of pyrrole chemistry and its potential biological significance.
Initial Discovery and First Synthesis
While a definitive "discovery" paper outlining the initial synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is not readily apparent in a singular, seminal publication, its preparation is rooted in established organic chemistry principles, particularly the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The synthesis of this specific molecule has been more recently detailed in academic and patent literature, indicating its utility as a building block in medicinal chemistry and materials science. A notable detailed protocol is provided in a 2021 doctoral dissertation from Auburn University, which outlines a specific synthetic route.[1] Furthermore, a 2018 article in the Journal of Medicinal Chemistry also describes its preparation as part of a broader study on pyrrole-containing macrocycles.[2][3] A European patent also refers to the compound as a commercially available starting material, underscoring its established presence in the chemical landscape.[4][5]
Synthetic Pathways
The primary route for the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate involves the N-methylation of a pyrrole ester followed by formylation. The formylation of the pyrrole ring, an electrophilic aromatic substitution, is typically achieved using a Vilsmeier-Haack type reagent.
A logical synthetic pathway can be visualized as follows:
Caption: General synthetic route to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.
Experimental Protocols
Two key experimental procedures for the synthesis of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate are detailed below.
Method 1: Formylation using Dichloromethyl Methyl Ether
This protocol is adapted from a 2021 doctoral dissertation.[1]
Starting Material: Ethyl 1-methyl-1H-pyrrole-2-carboxylate
Reagents and Solvents:
-
Dichloromethyl methyl ether
-
Nitromethane
-
1,2-Dichloroethane
-
Anhydrous conditions
Procedure:
-
A solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in nitromethane and 1,2-dichloroethane is cooled to -30 °C.
-
Dichloromethyl methyl ether (1 equivalent) dissolved in 1,2-dichloroethane is added to the cooled solution.
-
The reaction mixture is stirred at -30 °C and monitored for completion.
-
Upon completion, the reaction is quenched and worked up using standard aqueous and organic extraction procedures.
-
The crude product is purified by chromatography to yield Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.
Method 2: Vilsmeier-Haack Formylation
This approach is based on the methodology described for similar pyrroles.[2][3][6]
Starting Material: Methyl 1-methyl-1H-pyrrole-2-carboxylate
Reagents and Solvents:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Aqueous base for work-up (e.g., sodium bicarbonate)
Procedure:
-
The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.
-
A solution of Methyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred, and the temperature is controlled. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is carefully poured into a cold aqueous basic solution to hydrolyze the intermediate iminium salt.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords the desired product, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate.
The Vilsmeier-Haack reaction on N-substituted pyrroles can yield a mixture of 2- and 3-formylated products, with the regioselectivity influenced by steric and electronic factors.[7] For 1-substituted pyrroles, formylation generally occurs at the 2-position, but substitution at the 2-position, as in the starting material, directs formylation to other available positions on the pyrrole ring.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| CAS Number | 67858-48-5 | |
| Appearance | White solid | [8] |
| Yield (Method 1) | Not explicitly stated | [1] |
| Yield (similar prep.) | 88% | [8] |
Biological Context and Potential Applications
While specific biological activity or signaling pathway involvement for Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate is not extensively documented in publicly available literature, the broader class of pyrrole-containing compounds is of significant interest to medicinal chemists. Pyrrole scaffolds are present in a wide array of biologically active natural products and synthetic drugs.[9][10]
Substituted pyrrole-2-carboxaldehydes and their derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer agents: Pyrrole derivatives have been designed as inhibitors of various kinases and other targets in oncology.
-
Antimicrobial agents: The pyrrole nucleus is a key feature in several natural and synthetic compounds with antibacterial and antifungal properties.[11]
-
Antiviral compounds: Certain pyrrole-based molecules have shown promise as antiviral agents.
The presence of both an aldehyde and an ester functional group on the pyrrole ring of Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activities. The aldehyde can be readily converted into other functional groups or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
The logical flow for utilizing this compound in drug discovery can be represented as follows:
Caption: Workflow for the use of the title compound in drug discovery.
Given the interest in N-methylated heterocyclic compounds in drug discovery for modulating selectivity and pharmacokinetic properties, Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate represents a valuable scaffold for further investigation.[12]
References
- 1. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
- 2. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3538528B1 - Pyrrole amides as alpha v integrin inhibitors - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
